7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine: is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an imidazo[1,2-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine typically involves the following steps:
Formation of the Imidazo[1,2-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Borylation: The compound can undergo borylation reactions, where the boronate ester group is introduced or modified.
Suzuki-Miyaura Coupling: This is a common reaction involving the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bis(pinacolato)diboron or Pinacolborane: Used in borylation reactions.
Aryl or Vinyl Halides: Reactants in Suzuki-Miyaura coupling.
Major Products
Aryl or Vinyl Substituted Imidazo[1,2-c]pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a versatile intermediate for various coupling reactions .
Biology and Medicine
The compound’s potential biological activities are being explored, particularly its role as a pharmacophore in drug design. It may serve as a scaffold for developing new therapeutic agents targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine is not fully understood. its boronate ester group is known to interact with various molecular targets, such as enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
Uniqueness
What sets 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine apart from similar compounds is its unique imidazo[1,2-c]pyrimidine core, which provides distinct electronic properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16BN3O2 |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10-14-5-6-16(10)8-15-9/h5-8H,1-4H3 |
InChI Key |
PSYVPYPKADKVED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=N2 |
Origin of Product |
United States |
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